molecular formula C5H9Cl2N3 B1380915 Pyrimidin-5-ylmethanamine dihydrochloride CAS No. 1199773-53-9

Pyrimidin-5-ylmethanamine dihydrochloride

Cat. No.: B1380915
CAS No.: 1199773-53-9
M. Wt: 182.05 g/mol
InChI Key: GGKWSOAZVMALEC-UHFFFAOYSA-N
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Description

Pyrimidin-5-ylmethanamine dihydrochloride, also known as 2-(Pyrimidin-5-yl)ethylamine dihydrochloride, is a chemical compound with the molecular formula C5H9Cl2N3 and a molecular weight of 182.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidin-5-ylmethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amine groups under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with ethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-5-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various pyrimidine derivatives, amine derivatives, and substituted pyrimidines .

Scientific Research Applications

Pyrimidin-5-ylmethanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Pyrimidin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

  • Pyrimidine
  • 5-Bromopyrimidine
  • 2-Aminopyrimidine

Comparison: Pyrimidin-5-ylmethanamine dihydrochloride is unique due to its specific amine group and dihydrochloride salt form, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced solubility and stability, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

pyrimidin-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKWSOAZVMALEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956356-28-7
Record name 1-(pyrimidin-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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